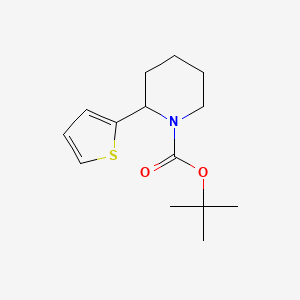

tert-Butyl 2-(thiophen-2-yl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC15808653

Molecular Formula: C14H21NO2S

Molecular Weight: 267.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H21NO2S |

|---|---|

| Molecular Weight | 267.39 g/mol |

| IUPAC Name | tert-butyl 2-thiophen-2-ylpiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H21NO2S/c1-14(2,3)17-13(16)15-9-5-4-7-11(15)12-8-6-10-18-12/h6,8,10-11H,4-5,7,9H2,1-3H3 |

| Standard InChI Key | WECXMEWKIQEXBY-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC1C2=CC=CS2 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

tert-Butyl 2-(thiophen-2-yl)piperidine-1-carboxylate comprises a six-membered piperidine ring with a thiophen-2-yl group at the 2-position and a Boc protecting group at the 1-position. The thiophene ring introduces aromaticity and electron-rich regions, while the Boc group enhances solubility in organic solvents and stabilizes the amine during synthesis .

Stereochemical Considerations

Piperidine derivatives often exhibit axial chirality. For example, (S)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate (CAS 790667-49-1) demonstrates configurational stability in synthetic intermediates . By analogy, tert-butyl 2-(thiophen-2-yl)piperidine-1-carboxylate may adopt distinct stereoisomers depending on synthetic conditions, though specific optical rotation data remain unreported.

Key Physicochemical Properties

While experimental data for the exact compound are unavailable, extrapolation from structurally similar molecules provides estimates:

Synthetic Methodologies

Boc Protection of Piperidine

The tert-butoxycarbonyl group is commonly introduced via reaction with di-tert-butyl dicarbonate (Boc<sub>2</sub>O). For example, (S)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate is synthesized by hydrogenating a benzyl-protected precursor in the presence of Boc<sub>2</sub>O and palladium on carbon :

Thiophene Functionalization

Introducing thiophen-2-yl groups typically involves cross-coupling reactions. A Grignard approach using thiophen-2-ylmagnesium bromide could theoretically yield the target compound:

Challenges in Synthesis

-

Steric Hindrance: Bulky Boc and thiophene groups may slow nucleophilic substitution at the 2-position .

-

Regioselectivity: Competing reactions at the 3- or 4-positions of piperidine require careful catalyst selection .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted <sup>1</sup>H NMR signals (CDCl<sub>3</sub>):

-

Thiophene protons: δ 7.20–7.30 (dd, J = 5.1 Hz, 1H), 6.95–7.05 (m, 2H) .

-

Piperidine H-2: δ 3.80–4.10 (m, 1H, adjacent to thiophene) .

Mass Spectrometry

Expected ESI-MS peaks:

Applications and Derivatives

Pharmaceutical Intermediates

Piperidine-thiophene hybrids are explored as kinase inhibitors or antiviral agents. For instance, tert-butyl 4-[1-(4-nitrophenyl)-4-{[(thiophen-2-yl)methyl]carbamoyl}-1H-pyrazol-5-yl]piperidine-1-carboxylate (E955-1210) shows bioactivity in screening assays .

Materials Science

Thiophene’s electron-rich structure makes it a candidate for conductive polymers. Boc protection could enable controlled polymerization .

Stability and Degradation

Acid Sensitivity

The Boc group is cleaved under acidic conditions (e.g., HCl/dioxane), regenerating the piperidine amine :

Thermal Stability

Differential scanning calorimetry (DSC) of analogs suggests decomposition above 150°C, consistent with Boc group thermolysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume